Tolebrutinib

Catalog No.
S545545
CAS No.
1971920-73-6
M.F
C26H25N5O3
M. Wt
455.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolebrutinib

CAS Number

1971920-73-6

Product Name

Tolebrutinib

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1

InChI Key

KOEUOFPEZFUWRF-LJQANCHMSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

Tolebrutinib

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Description

The exact mass of the compound Tolebrutinib is 455.1957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tolebrutinib is a small molecule that functions as an irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It is designed to target BTK, which plays a crucial role in the signaling pathways of B lymphocytes and myeloid cells, making it a significant therapeutic candidate for conditions characterized by inflammation, particularly multiple sclerosis. Tolebrutinib's unique structural feature is its acrylamide "warhead," which covalently binds to the cysteine residue in the ATP-binding pocket of BTK, leading to its inactivation .

Tolebrutinib works by inhibiting the BTK enzyme [, ]. BTK plays a critical role in the activation and survival of B-cells []. By inhibiting BTK, tolebrutinib may reduce the number and activity of B-cells, potentially leading to decreased inflammation in MS patients [].

Tolebrutinib is a small molecule inhibitor that targets Bruton tyrosine kinase (BTK) []. BTK is a signaling enzyme within B-lymphocytes (B cells), a type of white blood cell involved in the immune response. By inhibiting BTK, tolebrutinib disrupts B cell function, making it a potential therapeutic agent in autoimmune diseases where B cells play a detrimental role [].

Multiple Sclerosis (MS)

Multiple sclerosis is a chronic, demyelinating disease of the central nervous system. Research suggests that B cells contribute to the development and progression of MS []. Tolebrutinib is currently being investigated in several clinical trials for its potential to modify the course of MS. Phase 3 trials are underway to evaluate its efficacy and safety in reducing relapse rates and MRI activity in patients with relapsing-remitting MS [].

Upon administration. The primary reaction involves the covalent modification of BTK through the formation of a thioether bond with the cysteine 481 residue. This reaction is characterized by a rapid association rate, with in vitro studies showing that tolebrutinib reacts with BTK approximately 65 times faster than other inhibitors like evobrutinib .

Upon metabolic processing, tolebrutinib is extensively transformed into various metabolites, with 19 identified in human plasma. Notably, one metabolite retains the ability to inhibit BTK effectively, while others do not exhibit significant pharmacological activity .

Tolebrutinib demonstrates potent biological activity as an inhibitor of BTK. Its estimated inhibitory concentration (IC50) against BTK is approximately 0.7 nanomolar, making it significantly more potent than other similar compounds such as evobrutinib and fenebrutinib . The drug's ability to penetrate the central nervous system allows it to modulate immune responses directly within this critical area, providing a therapeutic advantage for treating neuroinflammatory diseases like multiple sclerosis .

The synthesis of tolebrutinib involves several steps that typically include:

  • Formation of the Imidazopyridinone Core: This step establishes the foundational structure necessary for further functionalization.
  • Introduction of the Acrylamide Moiety: The acrylamide "warhead" is introduced through a reaction that ensures its proper orientation for subsequent binding with BTK.
  • Final Modifications: Additional side chains and functional groups are added to enhance potency and selectivity towards BTK.

Tolebrutinib is primarily investigated for its efficacy in treating multiple sclerosis. Clinical trials have demonstrated its ability to reduce new active brain lesions and delay disability progression in patients with relapsing forms of multiple sclerosis . Its unique mechanism of action allows for targeted modulation of inflammatory processes within the central nervous system, offering potential benefits over existing therapies.

Tolebrutinib can be compared with several other BTK inhibitors:

CompoundTypeIC50 (nM)Unique Features
TolebrutinibIrreversible Inhibitor0.7Rapidly reacts with BTK; penetrates CNS
EvobrutinibReversible Inhibitor33.5Slower reaction rate compared to tolebrutinib
FenebrutinibReversible Inhibitor2.9Classical reversible antagonist; slower off-rate

Tolebrutinib stands out due to its irreversible action and superior potency against BTK compared to its counterparts, making it particularly suitable for targeting chronic inflammatory conditions like multiple sclerosis .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

455.19573968 g/mol

Monoisotopic Mass

455.19573968 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8CZ82ZYY9X

Dates

Modify: 2024-04-14

Explore Compound Types